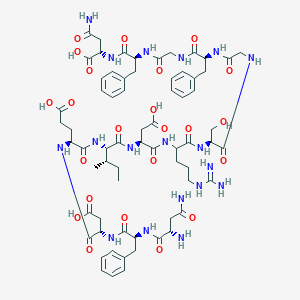
Orcokinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orcokinin is a neuropeptide found in various invertebrates . It was first identified in the abdominal nerve cord extracts of the crayfish Orconectus limosus . The Drosophila this compound gene encodes two isoforms of this compound protein, Orcokinins A and B (OrcoA and B), through alternative mRNA splicing . OrcoA is expressed in the larval and adult central nervous system (CNS), while OrcoB is expressed in the gut, and in one unpaired abdominal CNS cell in the adult .
Synthesis Analysis
Orcokinins are structurally related active peptides discovered predominantly in invertebrates . Their precursors have complex structures, which constitute the PP/OK-type neuropeptide family . The putative precursor of Sj-PP encodes 22 mature peptides, of which, only tridecapeptides could be post-translationally amidated at the C-terminus .
Molecular Structure Analysis
Each tridecapeptide owns the most conserved and frequent N-terminus DSI . The sequence analysis showed that PPs shared low identity, and Sj-PP might be a PP3 member .
Chemical Reactions Analysis
This compound is present in the axons of olfactory sensory neurons, which target the olfactory lobe . It is also present in a population of local olfactory interneurons, which may relay lateral inhibition across the array of olfactory glomeruli within the lobes .
Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties allow or block the adhesion of biological compounds which is required to allow cell-spreading, migration, proliferation, and differentiation .
Wissenschaftliche Forschungsanwendungen
1. Orcokinins in Invertebrate Physiology
- Orcokinins, originally identified in crustaceans, have been found to influence myotropic effects in gut tissues. These peptides have been isolated in insects like the cockroach Blattella germanica, where they exhibit distinct physiological functions compared to their crustacean counterparts. This highlights the diverse roles of orcokinins across different species (Pascual et al., 2004).
2. Neurobiological Functions in Drosophila
- In Drosophila melanogaster, two isoforms of the orcokinin gene have been identified, with distinct expression patterns in the central nervous system and the intestinal enteroendocrine system. This suggests a role in both neuronal and digestive processes (Chen et al., 2015).
3. Myotropic Properties in Crustaceans
- This compound was first isolated from the crayfish Orconectes limosus, exhibiting potent myotropic properties that enhance the frequency and amplitude of spontaneous contractions in the hindgut (Stangier et al., 1992).
4. Orcokinins in Crustacean Neurons
- Studies in the crayfish Cherax destructor reveal that multiple orcokinins are synthesized in single neurons of the stomatogastric nervous system. This finding is crucial for understanding the functional diversity of this compound peptides in crustaceans (Skiebe et al., 2002).
5. Structural Analysis of this compound
- Research on synthetic analogues of this compound has provided insights into the peptide's structural features essential for ligand-receptor interactions, highlighting the importance of specific amino acids in its biological activity (Bungart et al., 1995).
6. Orcokinins in Insect Brain and Gut
- Novel orcokinins have been characterized in the brains of various insects, including locusts and cockroaches. This suggests that orcokinins may act as hormones and neuromodulators in these species (Hofer et al., 2005).
7. Behavioral Impact in Tribolium castaneum
- In the red flour beetle Tribolium castaneum, this compound isoforms have been implicated in regulating behaviors like death feigning and recovery times, indicating their role in stress and circadian rhythms (Jiang et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H92N18O23/c1-3-34(2)55(85-60(101)40(21-22-52(91)92)79-63(104)44(29-53(93)94)81-62(103)43(26-37-18-11-6-12-19-37)80-56(97)38(68)27-48(69)87)65(106)82-45(30-54(95)96)64(105)78-39(20-13-23-73-67(71)72)59(100)84-47(33-86)58(99)75-32-50(89)76-41(24-35-14-7-4-8-15-35)57(98)74-31-51(90)77-42(25-36-16-9-5-10-17-36)61(102)83-46(66(107)108)28-49(70)88/h4-12,14-19,34,38-47,55,86H,3,13,20-33,68H2,1-2H3,(H2,69,87)(H2,70,88)(H,74,98)(H,75,99)(H,76,89)(H,77,90)(H,78,105)(H,79,104)(H,80,97)(H,81,103)(H,82,106)(H,83,102)(H,84,100)(H,85,101)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,71,72,73)/t34-,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRVDOCLWHOQOK-PMVLMXRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H92N18O23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1517.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145344-97-4 |
Source


|
| Record name | Orcokinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145344974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

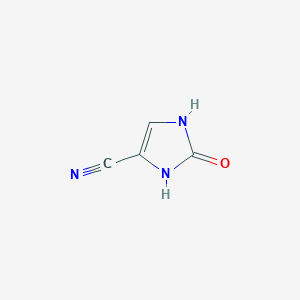
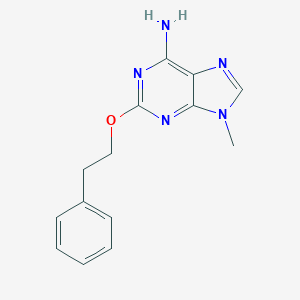
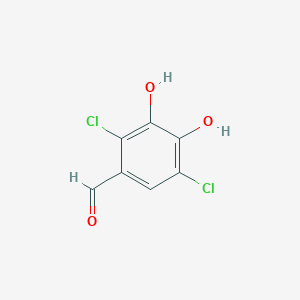
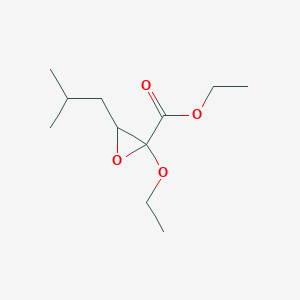
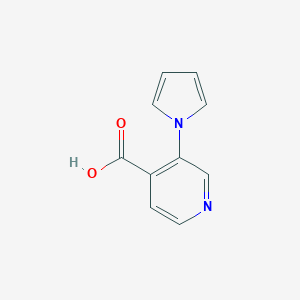
![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)
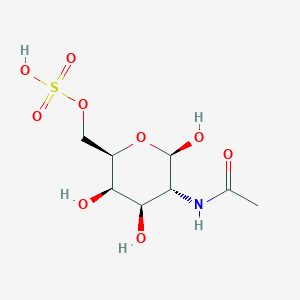
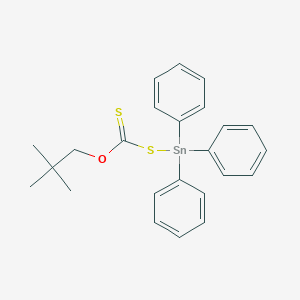
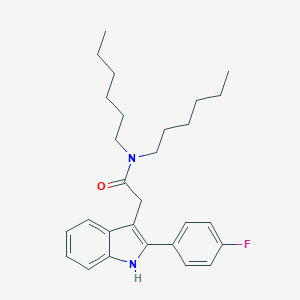

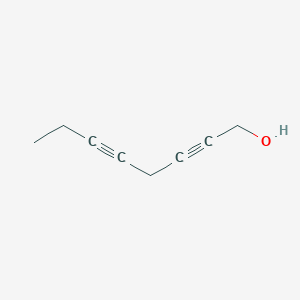
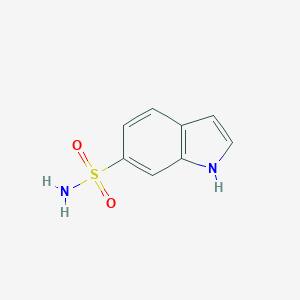

![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)